molecular formula C8H8Cl2N2 B11898437 4-(Chloromethyl)-1H-indazole hydrochloride CAS No. 1956307-11-1

4-(Chloromethyl)-1H-indazole hydrochloride

Cat. No.: B11898437
CAS No.: 1956307-11-1
M. Wt: 203.07 g/mol
InChI Key: LNJXXEAWJDTGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1H-indazole hydrochloride: is a chemical compound with the molecular formula C8H8Cl2N2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1H-indazole hydrochloride typically involves the chloromethylation of 1H-indazole. One common method includes the reaction of 1H-indazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1H-indazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted indazoles with various functional groups.

    Oxidation: Products include indazole carboxylic acids or aldehydes.

    Reduction: The major product is 4-methyl-1H-indazole.

Scientific Research Applications

Chemistry: 4-(Chloromethyl)-1H-indazole hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various indazole derivatives.

Biology: In biological research, this compound is used to study the interactions of indazole derivatives with biological targets. It is also employed in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Indazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This compound may also interact with enzymes, receptors, or other cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-1H-imidazole hydrochloride
  • 4-(Chloromethyl)pyridine hydrochloride
  • 4-(Chloromethyl)benzene hydrochloride

Comparison: 4-(Chloromethyl)-1H-indazole hydrochloride is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Compared to 4-(Chloromethyl)-1H-imidazole hydrochloride, it has a different ring system, leading to variations in reactivity and biological activity. Similarly, 4-(Chloromethyl)pyridine hydrochloride and 4-(Chloromethyl)benzene hydrochloride have different aromatic systems, influencing their chemical behavior and applications.

Properties

CAS No.

1956307-11-1

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

4-(chloromethyl)-1H-indazole;hydrochloride

InChI

InChI=1S/C8H7ClN2.ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H

InChI Key

LNJXXEAWJDTGND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.